Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(4-Benzoylpiperazino)(2-furyl)methanone is a compound that combines a benzoyl group, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzoylpiperazino)(2-furyl)methanone typically involves the reaction of 4-benzoylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylpiperazino)(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of (4-benzoylpiperazino)(2-furyl)methanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-1-piperazinyl)(2-furyl)methanone: Similar structure but with a benzyl group instead of a benzoyl group.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring instead of a furan ring.
Uniqueness
(4-Benzoylpiperazino)(2-furyl)methanone is unique due to the combination of its benzoyl, piperazine, and furan moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H16N2O3/c19-15(13-5-2-1-3-6-13)17-8-10-18(11-9-17)16(20)14-7-4-12-21-14/h1-7,12H,8-11H2 |
InChI Key |
NUUQCVDWILLBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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